molecular formula C16H18Br2N2 B2789108 N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine CAS No. 2551-54-4

N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine

Cat. No.: B2789108
CAS No.: 2551-54-4
M. Wt: 398.142
InChI Key: PCCNRLXZCGPGIA-UHFFFAOYSA-N
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Description

N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine: is a chemical compound characterized by its two bromobenzyl groups attached to an ethane-1,2-diamine backbone

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzylamine: The synthesis of this compound typically involves the bromination of benzylamine. This reaction requires the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

  • Subsequent Coupling Reaction: The brominated benzylamine is then coupled with ethane-1,2-diamine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the bromine atoms, potentially leading to the formation of different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the extent of oxidation.

  • Reduction Products: Derivatives with reduced bromine content.

  • Substitution Products: Compounds with different nucleophiles replacing bromine atoms.

Scientific Research Applications

Chemistry: N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: The compound's unique properties make it suitable for use in materials science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

  • N1,N2-Bis(4-chlorobenzyl)ethane-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.

  • N1,N2-Bis(4-iodobenzyl)ethane-1,2-diamine: Similar structure but with iodine atoms instead of bromine.

Uniqueness: N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is unique due to the presence of bromine atoms, which impart different chemical reactivity compared to chlorine or iodine. This difference can influence its applications in various fields.

Properties

IUPAC Name

N,N'-bis[(4-bromophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,19-20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCNRLXZCGPGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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